Cistanoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cistanoside is a phenylethanoid glycoside extracted from the plant Cistanche deserticola. This compound has garnered attention due to its potential therapeutic effects, particularly in the treatment of osteoporosis and other bone-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cistanoside involves the extraction of the compound from Cistanche deserticola. The process typically includes solvent extraction, followed by purification steps such as column chromatography

Industrial Production Methods

Industrial production of this compound primarily relies on large-scale extraction from Cistanche deserticola. This involves the use of organic solvents to extract the active compounds, followed by various purification techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Cistanoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the phenolic groups present in the compound.

Reduction: Reduction reactions can modify the glycosidic bonds.

Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Cistanoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosidic bonds and phenolic group reactions.

Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.

Medicine: Explored for its potential in treating osteoporosis, as it promotes osteogenesis and reduces bone resorption

Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

Cistanoside exerts its effects through several molecular pathways:

Wnt/β-catenin Signal Pathway: Enhances osteogenesis by activating this pathway.

TRAF6-mediated NF-κB Inactivation: Inhibits bone resorption by downregulating this pathway.

PI3K/Akt Pathway: Promotes bone formation by activating this pathway.

Comparison with Similar Compounds

Cistanoside is unique among phenylethanoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

Echinacoside: Another phenylethanoid glycoside with antioxidative properties.

Acteoside: Known for its anti-inflammatory and antioxidative effects.

This compound stands out due to its potent osteogenic effects and its ability to modulate multiple molecular pathways involved in bone metabolism .

Biological Activity

Cistanoside, particularly this compound A (Cis A), is a phenylethanoid glycoside derived from the plant Cistanche deserticola. This compound has garnered attention for its diverse biological activities, including antioxidative, anti-inflammatory, and osteogenic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

1. Antioxidative Properties

This compound A exhibits significant antioxidative properties, which have been shown to ameliorate oxidative stress in various models. One study demonstrated that Cis A significantly reduced hypoxia-induced oxidative stress in male germ cells by modulating antioxidant enzyme activities. The treatment led to a decrease in apoptosis and an increase in cell viability, suggesting its potential as a therapeutic agent against oxidative damage in reproductive tissues .

Table 1: Effects of this compound A on Oxidative Stress Markers

| Parameter | Control Group | Cis A Treatment (0.2 µM) | P-Value |

|---|---|---|---|

| Cell Viability (%) | 45% | 75% | <0.01 |

| Apoptotic Cells (%) | 30% | 10% | <0.01 |

| Antioxidant Enzymes | Baseline | Increased | <0.05 |

2. Osteogenic Activity

This compound A has been identified as a potent inducer of osteogenesis in primary osteoblasts. Research indicates that Cis A promotes autophagy while inhibiting apoptosis through the Wnt/β-catenin signaling pathway. In vitro studies showed that treatment with Cis A at optimal concentrations (10 µM) enhanced osteoblast proliferation and differentiation .

Table 2: Effects of this compound A on Osteoblast Activity

| Treatment Concentration (µM) | Osteoblast Viability (%) | ALP Activity (U/L) | Mineralization (Alizarin Red Staining) |

|---|---|---|---|

| 0 | 100 | 15 | Low |

| 5 | 95 | 20 | Moderate |

| 10 | 110 | 40 | High |

| 20 | 80 | 25 | Moderate |

The mechanism by which this compound A exerts its effects involves several signaling pathways:

- Wnt/β-catenin Pathway : Cis A enhances osteogenesis by activating this pathway, which is crucial for bone formation.

- PI3K/Akt Pathway : It also modulates this pathway to promote cell survival and inhibit apoptosis in osteoblasts .

Study on Male Reproductive Health

A notable study assessed the protective effects of this compound against hypoxia-induced reproductive damage in male mice. The results indicated that Cis A treatment significantly improved sperm quality and reduced testicular toxicity by enhancing antioxidant defenses and reducing apoptotic markers such as Caspase-3 and PARP .

Study on Bone Metabolism

In an ovariectomized mouse model, this compound A demonstrated antiosteoporotic effects by regulating the expression of key factors involved in bone metabolism, including RANKL and OPG. The study concluded that Cis A could be beneficial for postmenopausal osteoporosis management .

Properties

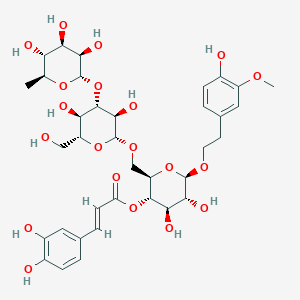

Molecular Formula |

C36H48O20 |

|---|---|

Molecular Weight |

800.8 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O20/c1-15-25(42)27(44)29(46)36(52-15)56-33-26(43)22(13-37)53-35(31(33)48)51-14-23-32(55-24(41)8-5-16-3-6-18(38)20(40)11-16)28(45)30(47)34(54-23)50-10-9-17-4-7-19(39)21(12-17)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 |

InChI Key |

GMWOAKCUMDWIIJ-VQBYOCCZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.